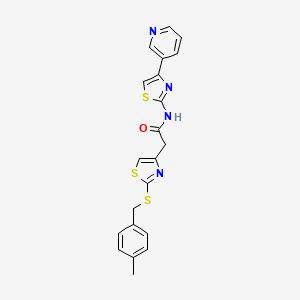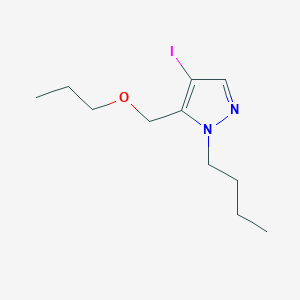![molecular formula C23H19N3O3S B2427068 N-(6-acetil-3-ciano-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-3-fenoxibenzamida CAS No. 864858-97-9](/img/structure/B2427068.png)
N-(6-acetil-3-ciano-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-3-fenoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica de N-(6-acetil-3-ciano-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-3-fenoxibenzamida:
Investigación contra el cáncer
Este compuesto ha mostrado potencial como agente anticancerígeno. Su estructura le permite interactuar con la tubulina, inhibiendo la polimerización de los microtúbulos, lo cual es crucial para la división celular. Los estudios han demostrado su capacidad para inducir la apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para desarrollar nuevas terapias contra el cáncer .
Agentes antitubulina
La capacidad del compuesto para inhibir la polimerización de la tubulina también lo convierte en un valioso agente antitubulina. Esta propiedad es particularmente útil en el desarrollo de fármacos que se dirigen a las células que se dividen rápidamente, como las que se encuentran en los tumores. La investigación ha destacado su eficacia para interrumpir el ciclo celular e inducir la muerte celular en las células cancerosas .
Actividades antiproliferativas
La investigación ha demostrado que este compuesto exhibe actividades antiproliferativas significativas contra varias líneas celulares de cáncer, incluyendo L1210, CEM y HeLa. Su capacidad para inhibir el crecimiento celular a concentraciones micromolares sugiere su potencial como un potente agente antiproliferativo .
Síntesis de compuestos heterocíclicos
El compuesto sirve como precursor para la síntesis de varios compuestos heterocíclicos. Sus grupos ciano y acetilo facilitan las reacciones con reactivos bidentatos, lo que lleva a la formación de diversas estructuras heterocíclicas. Esta versatilidad lo hace valioso en la síntesis orgánica y la química medicinal .
Desarrollo de agentes quimioterapéuticos
Debido a sus características estructurales y actividades biológicas, este compuesto se está explorando para el desarrollo de nuevos agentes quimioterapéuticos. Su capacidad para formar nuevas unidades heterocíclicas a través de reacciones de cianoacetilación es particularmente beneficiosa para crear compuestos con propiedades terapéuticas mejoradas .
Estudios de evaluación biológica
El compuesto se utiliza con frecuencia en estudios de evaluación biológica para evaluar su eficacia y seguridad como posible agente terapéutico. Estos estudios implican probar sus efectos en varios sistemas biológicos, incluyendo su citotoxicidad, mecanismo de acción y posibles efectos secundarios .
Diseño y desarrollo de fármacos
En el diseño y desarrollo de fármacos, este compuesto se utiliza para crear nuevas moléculas con perfiles farmacológicos mejorados. Su estructura única permite modificaciones que pueden mejorar su actividad, selectividad y biodisponibilidad, lo que lo convierte en un andamiaje valioso en la química medicinal .
Inducción de la apoptosis
La capacidad del compuesto para inducir la apoptosis en las células cancerosas es un área clave de investigación. Al desencadenar la muerte celular programada, ayuda a eliminar las células cancerosas sin afectar a las células normales, lo que ofrece un enfoque dirigido para el tratamiento del cáncer .
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)26-11-10-19-20(13-24)23(30-21(19)14-26)25-22(28)16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-9,12H,10-11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNBVGWBSNYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2426985.png)
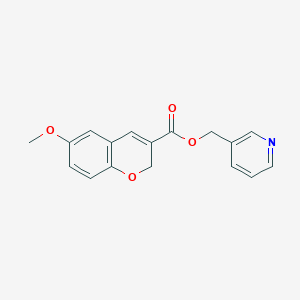
![4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2426988.png)
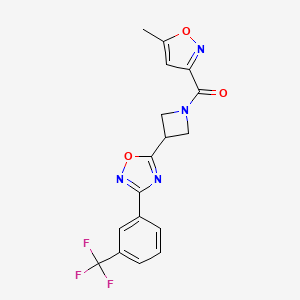
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)
![2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2426995.png)
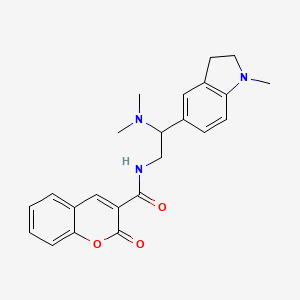
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)
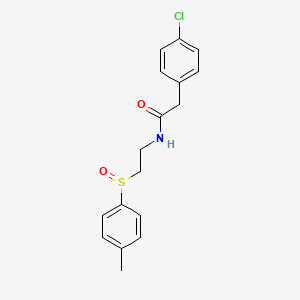
![N-[(4-fluorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2427003.png)
![5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2427005.png)
